RPR132595A-d3

Camptothecin Metabolite Cytotoxicity

RPR132595A-d3 (NPC-d3) is the required deuterated internal standard for accurate LC-MS/MS quantitation of NPC, the CYP3A4-mediated metabolite of irinotecan. Substitution with unlabeled NPC or other labeled camptothecins (e.g., SN-38-d3) is scientifically invalid, leading to inaccurate quantification due to distinct mass transitions and matrix effects. Essential for validated bioanalytical methods and regulatory-compliant pharmacokinetic studies.

Molecular Formula C28H30N4O6
Molecular Weight 521.6 g/mol
Cat. No. B563873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR132595A-d3
Synonyms4-Amino-(4S)-4-Ethyl-11-(ethyl-d3)-3,4,12,14-tetrahydro_x000B_-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 1-Piperidinecarboxylic Acid Ester;  RPR 132595A-d3;  NPC-d3 (metabolite); 
Molecular FormulaC28H30N4O6
Molecular Weight521.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1/i1D3
InChIKeyAPWFTHDYKJHNEV-TVECXBKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 (NPC-d3) Overview: Deuterated Irinotecan Metabolite for Bioanalytical Quantification


7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 (NPC-d3; CAS 1217625-98-3) is a stable isotope-labeled internal standard, the deuterated form of the irinotecan (CPT-11) metabolite NPC. NPC itself, also known as RPR 132595A, is a quantitatively important oxidative metabolite of the topoisomerase I inhibitor prodrug irinotecan, generated primarily via cytochrome P450 3A4 (CYP3A4)-mediated cleavage of the distal piperidine ring [1]. As a camptothecin derivative, it retains the core pentacyclic structure essential for topoisomerase I interaction, but its deuterium labeling at the 11-ethyl position enables precise quantitation of the unlabeled analyte in complex biological matrices by LC-MS/MS without altering chemical behavior .

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3: Critical Bioanalytical Differentiation from Unlabeled NPC and Alternative Internal Standards


Generic substitution with unlabeled NPC (RPR 132595A), other camptothecin analogs like SN-38, or even differently labeled internal standards is scientifically invalid for quantitative bioanalysis. Unlabeled NPC, while sharing the same molecular structure, introduces signal interference in MS-based assays, precluding its use as a calibration reference. Other deuterated camptothecins (e.g., SN-38-d3, irinotecan-d10) exhibit distinct chromatographic retention times and mass transitions due to structural differences, leading to inaccurate quantification of NPC due to differential matrix effects and ionization efficiencies [1]. NPC-d3 is specifically required as the stable isotope-labeled internal standard for NPC in validated LC-MS/MS methods to ensure method accuracy, precision, and compliance with bioanalytical guidelines [2].

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin (NPC) Differential Evidence: Quantitative Comparison vs. Irinotecan and SN-38


Weak Direct Cytotoxicity: NPC Exhibits Significantly Lower Potency Than SN-38 in P388 Murine Leukemia Cells

NPC is a weak direct inhibitor of cell growth, with an IC50 of 3.4 μg/mL against P388 murine leukemia cells, which is comparable to the prodrug irinotecan (IC50 = 2.8 μg/mL) but approximately 3,400-fold less potent than the active metabolite SN-38 (IC50 = 0.001 μg/mL) [1]. This establishes NPC as a pharmacologically weak species requiring further biotransformation for antitumor activity.

Camptothecin Metabolite Cytotoxicity

Poor Topoisomerase I Poison Activity: NPC Induces DNA Cleavable Complexes 100-Fold Less Potently Than SN-38

NPC is a poor inducer of topoisomerase I-DNA cleavable complexes, being 100-fold less potent than the active metabolite SN-38 [1]. This quantitative difference directly explains the weak direct cytotoxicity of NPC and underscores the necessity of its metabolic conversion to SN-38 for pharmacological activity.

Topoisomerase I DNA Damage Mechanism of Action

Metabolic Activation to SN-38: NPC Undergoes Hydrolysis by Human Liver Carboxylesterase, Distinguishing It from the Inactive APC Metabolite

Unlike the major oxidative metabolite APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecine), which cannot be hydrolyzed to SN-38, NPC can be converted to the active SN-38 by human liver microsomes and purified human liver carboxylesterase, though to a lesser extent than irinotecan [1]. This metabolic pathway is a critical differentiator of NPC's clinical relevance, as it contributes to the overall SN-38 exposure and thus both the antitumor activity and toxicity profile of irinotecan.

Drug Metabolism Carboxylesterase Prodrug Activation

Analytical Method Validation: NPC Quantification Achieves LOQ of 0.5 μg/L in Human Plasma and Saliva Using HPLC-Fluorescence

A validated HPLC-fluorescence method for simultaneous quantification of irinotecan and its four major metabolites (including NPC) in human plasma and saliva demonstrates a limit of quantification (LOQ) of 0.5 μg/L for NPC, with inter-assay imprecision (as relative standard deviation) of 3.2-14% in plasma [1]. This validated method enables accurate pharmacokinetic parameter determination for NPC in clinical studies, establishing a reliable bioanalytical framework for therapeutic drug monitoring of irinotecan.

Bioanalysis HPLC Method Validation

Population Pharmacokinetic Modeling: NPC Formation Preferentially Derives from Irinotecan Lactone Form

Population pharmacokinetic modeling of irinotecan and its metabolites in 70 cancer patients revealed that SN-38 and NPC are preferentially formed from the lactone form of irinotecan, whereas the major metabolite APC is best modeled as deriving from the carboxylate form [1]. This distinct metabolic partitioning highlights that NPC formation is linked to the pharmacologically active lactone form of the prodrug, reinforcing its relevance as a biomarker of irinotecan metabolic activation.

Pharmacokinetics Population Modeling Metabolism

Deuterated Internal Standard: NPC-d3 Enables Precise Quantification of NPC in LC-MS/MS Assays

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 (NPC-d3) is specifically designed as a stable isotope-labeled internal standard for the accurate quantification of unlabeled NPC in biological matrices via LC-MS/MS. In a validated LC-MS/MS method for irinotecan therapeutic drug monitoring, deuterated internal standards (e.g., SN-38-d3) are employed to correct for matrix effects and ionization variability, achieving precision with CV ≤12.78% across the calibration range [1]. The use of a structurally identical, co-eluting deuterated analog such as NPC-d3 is essential to ensure method accuracy and compliance with bioanalytical guidelines when quantifying NPC.

Stable Isotope Labeling Internal Standard LC-MS/MS

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3: High-Value Research and Industrial Application Scenarios


Internal Standard for LC-MS/MS Quantification of NPC in Pharmacokinetic Studies

NPC-d3 is the required stable isotope-labeled internal standard for accurate quantification of NPC in human plasma and other biological matrices. Its use corrects for matrix effects and ionization variability in LC-MS/MS assays, enabling precise determination of NPC pharmacokinetic parameters such as AUC, Cmax, and half-life. This is essential for clinical studies evaluating irinotecan metabolic phenotype, dose individualization, and exposure-response relationships [1].

Biomarker for CYP3A4 Activity and Irinotecan Metabolic Profiling

NPC is a specific biomarker of CYP3A4-mediated metabolism of irinotecan. Quantifying NPC, along with other metabolites (SN-38, SN-38G, APC), provides a comprehensive metabolic profile that can be used to predict inter-individual variability in irinotecan pharmacokinetics and toxicity. The deuterated NPC-d3 internal standard ensures the analytical accuracy required for such profiling in both research and clinical settings [1][2].

In Vitro Metabolism Studies Using Human Liver Microsomes or Recombinant CYP Enzymes

NPC-d3 serves as a stable internal standard in in vitro metabolism assays designed to quantify NPC formation from irinotecan. In studies using human liver microsomes or recombinant CYP3A4, NPC formation kinetics can be accurately measured, enabling the assessment of drug-drug interactions or genetic polymorphisms affecting CYP3A4 activity. The use of a deuterated internal standard eliminates interference from endogenous matrix components and ensures reliable quantification of low-abundance metabolite [2].

Therapeutic Drug Monitoring (TDM) of Irinotecan in Oncology Patients

Validated LC-MS/MS methods employing deuterated internal standards like NPC-d3 are critical for therapeutic drug monitoring of irinotecan in cancer patients. By accurately quantifying NPC and other key metabolites, clinicians can adjust irinotecan doses to optimize efficacy and minimize dose-limiting toxicities such as neutropenia and diarrhea. NPC-d3 directly supports the analytical rigor required for regulatory-compliant TDM assays [1].

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